SA-2

photopharmacology carbonic anhydrase II computational screening

Researchers requiring precise optical control of carbonic anhydrase II need the structurally validated SA-2-G132C_C206S hCAII system-the only configuration with high-resolution (1.5 Å) structural characterization (PDB: 5T75) and confirmed light-dependent enzymatic modulation. • Atomic-resolution validation: Binding mode and photoswitch geometry confirmed at 1.5 Å, enabling rational design of second-generation photoswitches. • Defined bioconjugation: Maleimide moiety ensures site-specific covalent attachment to engineered Cys132; simply swapping SA-1 or SA-3 fails to yield functional light-responsive enzymes. • Visible-light compatible: Enables optical control in live-cell imaging setups without UV irradiation. Supplied as >98% pure solid powder with full analytical characterization. Ideal for photopharmacology, computational ligand design, and maleimide-cysteine bioconjugation benchmarking.

Molecular Formula C20H18N6O6S
Molecular Weight 470.46
CAS No. 2205018-62-6
Cat. No. B610642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSA-2
CAS2205018-62-6
SynonymsSA-2;  SA2;  SA 2
Molecular FormulaC20H18N6O6S
Molecular Weight470.46
Structural Identifiers
SMILESO=C(NCC(NC1=CC=C(/N=N/C2=CC=C(S(=O)(N)=O)C=C2)C=C1)=O)CN3C(C=CC3=O)=O
InChIInChI=1S/C20H18N6O6S/c21-33(31,32)16-7-5-15(6-8-16)25-24-14-3-1-13(2-4-14)23-17(27)11-22-18(28)12-26-19(29)9-10-20(26)30/h1-10H,11-12H2,(H,22,28)(H,23,27)(H2,21,31,32)/b25-24+
InChIKeyPQCAHDMPPLSWLQ-OCOZRVBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SA-2: Photochromic Tethered Ligand for Carbonic Anhydrase II


SA-2 (CAS 2205018-62-6) is a synthetic photochromic tethered ligand designed for covalent attachment to engineered cysteine residues of human Carbonic Anhydrase II (hCAII), enabling light-dependent control of enzymatic activity [1]. It belongs to a series of three azobenzene-based photoswitches (SA-1, SA-2, SA-3) that were computationally screened and experimentally validated for the creation of light-responsive human Carbonic Anhydrases (LihCAs) [1]. The compound features a maleimide moiety for site-specific bioconjugation, an azobenzene photoswitch core, and a terminal sulfonamide warhead that binds the catalytic zinc ion, with a molecular formula of C20H18N6O6S and a molecular weight of 470.46 g/mol [2]. Its binding mode and light-responsive function have been confirmed by X-ray crystallography at 1.5 Å resolution (PDB: 5T75) and enzymatic activity assays [3].

SA-2: Why It Cannot Be Replaced for Optical Control


The three photochromic tethered ligands SA-1, SA-2, and SA-3 share a common azobenzene-sulfonamide pharmacophore but differ critically in their linker length and maleimide attachment geometry, which dictates which engineered cysteine residue on hCAII they can productively engage [1]. The DuBay et al. computational screening approach started with over 750 possible site-ligand combinations, which were narrowed to just six experimentally evaluated candidates, of which only two—including the SA-2–G132C_C206S combination—yielded functional light-responsive enzymes [1]. Simply interchanging SA-2 with SA-1 or SA-3, or using a freely diffusible azobenzene sulfonamide, would either fail to achieve covalent tethering, result in attachment to a non-permissive site, or lack the geometric constraints necessary for photomodulation of catalytic activity [2].

SA-2: Quantitative Evidence for Carbonic Anhydrase Optical Control


Computational Screening for Light-Responsive CAII Candidates

In the DuBay et al. predictive screening pipeline, over 750 potential site-ligand combinations across three photochromic tethered ligands (SA-1, SA-2, SA-3) and multiple cysteine mutants of hCAII were computationally evaluated. Only 6 combinations were selected for experimental characterization, and from these, only 2 yielded light-responsive human Carbonic Anhydrases (LihCAs). The SA-2–G132C_C206S double mutant hCAII combination was one of these two successful LihCAs, confirming that SA-2 possesses a uniquely permissive geometric compatibility with this specific mutant enzyme that SA-1 and SA-3 lack [1].

photopharmacology carbonic anhydrase II computational screening

X-Ray Validation of Covalent Adduct Formation

The SA-2–hCAII G132C_C206S complex structure (PDB: 5T75) was solved at 1.5 Å resolution, providing atomic-level evidence of site-specific covalent attachment of the maleimide moiety to the engineered Cys132 residue, with the sulfonamide warhead coordinated to the active-site zinc ion [1]. A second SA-2 complex with the F131C_C206S double mutant (PDB: 5T71) was also structurally characterized, confirming that SA-2 can engage multiple engineered cysteine sites, though only the G132C variant was reported as light-responsive [2]. In contrast, no equivalent high-resolution structural data are available for SA-1 or SA-3 complexes with hCAII in the Protein Data Bank, limiting the ability to rationally design experiments with those analogs [3].

X-ray crystallography covalent bioconjugation structure-based design

Enzymatic Assays Validate Light-Responsive CAII Activity

The DuBay et al. study characterized the SA-2–G132C_C206S hCAII conjugate using enzymatic activity assays that demonstrated light-dependent modulation of carbonic anhydrase activity [1]. The combination of SA-2 with the G132C_C206S double mutant was one of only two ligand–mutant pairs (out of six experimentally tested) that exhibited photoresponsive behavior, confirming functional validation beyond structural characterization [1]. Mass spectrometry further confirmed the covalent adduct formation between SA-2 and the target cysteine residue [2]. While specific switching factors and IC50 values under dark vs. illuminated conditions are available in the primary publication, this functional validation establishes that SA-2 is not merely a structural probe but a functional tool for optical control of enzyme activity.

enzymatic activity assay light-responsive enzyme photopharmacology

Maleimide–Cysteine Adduct Stability and Reactivity

The DuBay et al. study explicitly investigated the reactivity of engineered cysteines toward the maleimide group of SA-2 and the hydrolytic stability of the resulting thiosuccinimide adducts [1]. This analysis, conducted in the context of hCAII, provides valuable data on maleimide adduct stability under aqueous conditions that is directly relevant to bioconjugation workflow design [1]. While similar maleimide chemistry is expected for SA-1 and SA-3, the experimental characterization of adduct stability is specifically documented for the SA-2 system in the context of the structurally characterized 5T75 and 5T71 complexes, providing a level of bioconjugation characterization not available for the other two ligands [2].

maleimide chemistry cysteine bioconjugation adduct stability

SA-2: Validated Research and Industrial Applications


Spatiotemporal Optical Control of Carbonic Anhydrase II

SA-2 is the required ligand for constructing the validated G132C_C206S hCAII LihCA system, the only configuration with both high-resolution structural characterization (PDB: 5T75) and confirmed light-responsive enzymatic activity [1]. Researchers studying pH regulation, CO2 hydration, or bicarbonate transport can use this system for precise optical control without the need for UV light, enabling compatibility with live-cell imaging setups [2].

Structure-Based Design of Next-Generation Photoswitchable Inhibitors

The two PDB structures of SA-2 bound to hCAII mutants (5T75 and 5T71) provide atomic-resolution templates for computational design of improved tethered photoswitches with red-shifted excitation wavelengths, faster switching kinetics, or altered binding affinities [1]. These structures are indispensable for molecular docking and molecular dynamics simulations aimed at developing second-generation photochromic ligands [2].

Maleimide–Cysteine Bioconjugation Model System

The SA-2–hCAII system serves as a structurally and functionally validated model for studying maleimide–cysteine bioconjugation kinetics, adduct hydrolytic stability, and the impact of linker geometry on ligand–protein interactions [1]. The availability of mass spectrometry and crystallography data makes this an ideal benchmark system for developing new bioconjugation chemistries [2].

Educational Tool for Photopharmacology and Enzyme Design

The SA-2 LihCA system exemplifies a successful computational screening-to-experimental validation pipeline, making it suitable for teaching and training in photopharmacology, structure-based drug design, and protein engineering [1]. The publicly available PDB structures and published experimental protocols provide a complete, reproducible case study [2].

Technical Documentation Hub

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